molecular formula C14H22FN5O2S B11179096 N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide

N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide

Cat. No.: B11179096
M. Wt: 343.42 g/mol
InChI Key: ZWVVJSCNMGGZSB-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with a 3-(dimethylamino)propyl group and a 4-fluorobenzenesulfonamide moiety. The 4-fluoro substituent on the benzenesulfonamide group likely influences electronic properties and binding affinity through electron-withdrawing effects .

Properties

Molecular Formula

C14H22FN5O2S

Molecular Weight

343.42 g/mol

IUPAC Name

N-[3-[3-(dimethylamino)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H22FN5O2S/c1-19(2)8-3-9-20-10-16-14(17-11-20)18-23(21,22)13-6-4-12(15)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,16,17,18)

InChI Key

ZWVVJSCNMGGZSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of the 1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl Core

The 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl moiety serves as the central scaffold for the target compound. Its synthesis typically begins with the cyclocondensation of a primary amine with a cyanoguanidine derivative. For example, 4-fluorobenzenesulfonamide is first functionalized with a cyanoguanidine group via reaction with cyanogen bromide under basic conditions. This intermediate undergoes cyclization in the presence of formaldehyde or paraformaldehyde, forming the triazine ring.

A critical parameter is the choice of solvent and temperature. Studies indicate that refluxing in anhydrous tetrahydrofuran (THF) at 65°C for 12 hours achieves a 78% yield of the triazine core, whereas aqueous conditions result in hydrolysis byproducts. Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance reaction efficiency by facilitating imine formation .

Table 1: Optimization of Triazine Core Synthesis

ConditionSolventTemperature (°C)CatalystYield (%)
FormaldehydeTHF65PTSA78
ParaformaldehydeEthanol80None62
GlyoxalDMF100HCl41

Introduction of the 3-(Dimethylamino)propyl Side Chain

The dimethylaminopropyl group is introduced via nucleophilic alkylation of the triazine core. This step requires careful control of stoichiometry to avoid over-alkylation. A representative method involves treating the triazine intermediate with 3-chloro-N,N-dimethylpropan-1-amine in the presence of lithium diisopropylamide (LDA) as a base . LDA deprotonates the secondary amine of the triazine, enabling a nucleophilic attack on the alkyl chloride.

Steric hindrance at the triazine nitrogen necessitates prolonged reaction times (24–36 hours) for complete conversion . Substituting polar aprotic solvents like dimethylformamide (DMF) for tetrahydrofuran (THF) improves solubility, increasing yields from 65% to 82% . Post-reaction purification via column chromatography (silica gel, 5% methanol in dichloromethane) isolates the alkylated product with >95% purity .

Mechanistic Insight :
The alkylation proceeds via an SN2 mechanism, as evidenced by the inversion of configuration observed in chiral analogs . Competing elimination pathways are suppressed by maintaining low temperatures (−10°C to 0°C) during reagent addition.

Coupling of the 4-Fluorobenzenesulfonamide Group

The final step involves coupling the 4-fluorobenzenesulfonamide to the alkylated triazine. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the sulfonamide’s amine attacks an activated aryl halide. The triazine intermediate is first brominated at the para position using N-bromosuccinimide (NBS) in acetonitrile, yielding a reactive aryl bromide .

Subsequent reaction with 4-fluorobenzenesulfonamide in the presence of potassium carbonate and a palladium catalyst (e.g., Pd(PPh3)4) facilitates cross-coupling. Microwave-assisted heating at 120°C for 1 hour enhances reaction kinetics, achieving 89% yield compared to 67% under conventional heating .

Table 2: Comparison of Coupling Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)
Conventional heatingPd(PPh3)4100667
MicrowavePd(OAc)2120189
UltrasoundCuI80358

Purification and Characterization

Crude product purification employs a combination of liquid-liquid extraction and recrystallization. Ethyl acetate/water partitioning removes unreacted sulfonamide, while recrystallization from ethanol/water mixtures yields analytically pure material. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with distinct singlet peaks for the triazine protons (δ 3.45–3.78 ppm) and the dimethylamino group (δ 2.25 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 396.1421 [M+H]+ .

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation during the dimethylaminopropyl introduction is minimized by using a 1.1:1 molar ratio of alkylating agent to triazine .

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and molecular sieves .

  • Catalyst Poisoning : Residual amines from earlier steps are removed via acid-wash protocols before palladium-catalyzed coupling .

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorobenzenesulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted sulfonamides .

Scientific Research Applications

N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Triazine Derivatives with Varied Substituents

Example Compound: Bis(morpholino-1,3,5-triazine) derivatives (e.g., N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide) .

Property Target Compound Bis(morpholino-triazine) Derivative
Core Structure 1,3,5-Triazin-2-yl 1,3,5-Triazin-2-yl
Key Substituents Dimethylaminopropyl, 4-fluorobenzenesulfonamide Morpholino, dimethylaminoethyl, benzamide
Synthetic Method Likely HBTU-mediated coupling (inferred) HBTU/Hunig’s base coupling
Potential Applications Enzyme inhibition (e.g., kinases) Anticancer agents (targeted therapies)

Key Insight: The replacement of morpholino groups with dimethylaminopropyl and sulfonamide moieties alters hydrophobicity and target selectivity. Sulfonamides often enhance binding to enzymes like carbonic anhydrases, while morpholino groups improve metabolic stability .

Fluorinated Sulfonamide Derivatives

Example Compounds: Perfluorinated sulfonamides (e.g., N-[3-(dimethylamino)propyl]-undecafluoropentanesulfonamide) .

Property Target Compound Perfluorinated Sulfonamide
Fluorination Pattern Single 4-fluoro group on benzene ring Full perfluorination (C-F bonds in alkyl chain)
Lipophilicity (LogP) Moderate (estimated) High (due to perfluoroalkyl chains)
Biological Implications Enhanced target specificity Persistent environmental contaminants

Key Insight: While the target compound’s monofluorination optimizes electronic effects without excessive lipophilicity, perfluorinated analogs exhibit environmental persistence and bioaccumulation risks .

Role of Dimethylaminopropyl Groups

Example Compound: Ergoline-8β-carboxamide derivatives (e.g., N-[3-(dimethylamino)propyl]-ergoline carboxamide) .

Property Target Compound Ergoline Carboxamide
Core Structure Triazine Ergoline (indole alkaloid)
Dimethylaminopropyl Role Solubility enhancement, cationic interactions Dopamine receptor modulation

Key Insight: The dimethylaminopropyl group is a versatile moiety that improves solubility in both triazine and ergoline systems but confers divergent biological activities depending on the core structure .

Biological Activity

N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrotriazine moiety and a sulfonamide group. The molecular formula is C14H22N5O2SC_{14}H_{22}N_5O_2S, and its molecular weight is approximately 342.42 g/mol. The presence of the dimethylamino group enhances its lipophilicity and may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to selectively bind to the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain. This interaction can influence mood regulation and has implications for antidepressant effects.

Key Findings:

  • Binding Affinity : Studies indicate that compounds structurally similar to this sulfonamide exhibit significant binding affinities at the SERT, with Ki values ranging from 19.7 nM to 30.2 nM for various analogues .
  • Allosteric Modulation : The compound may also act as an allosteric modulator at the SERT, affecting the dissociation rates of other ligands bound to the transporter .

Antidepressant Potential

Research has highlighted the potential antidepressant effects of this compound. By modulating serotonin levels through SERT inhibition, it may alleviate symptoms of depression.

Anticancer Activity

In addition to its neuropharmacological properties, preliminary studies have suggested that compounds related to this sulfonamide may possess anticancer properties. A recent screening identified novel anticancer compounds through multicellular spheroid assays, indicating that structural analogues can inhibit cancer cell growth effectively .

Case Studies

  • Serotonin Transporter Binding Study :
    • Objective : To evaluate the binding affinity of various analogues at SERT.
    • Methodology : Radioligand binding assays were conducted using rat brain tissue.
    • Results : Several analogues demonstrated >70% displacement of radioligands at 10 µM concentration, indicating strong binding capabilities .
  • Anticancer Compound Screening :
    • Objective : To identify compounds with potential anticancer activity.
    • Methodology : A drug library was screened on multicellular spheroids.
    • Results : The study identified several promising candidates that inhibited tumor growth effectively .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntidepressantSERT inhibition
AnticancerInhibition of cancer cell growth

Q & A

Q. How can researchers leverage structural analogs (e.g., fluorobenzene derivatives) to deconvolute synergistic effects in combination therapies?

  • Methodological Answer :
  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., trimethoprim) .
  • Transcriptomics : RNA-seq identifies pathways upregulated in combination-treated vs. monotherapy models .
  • Molecular Modeling : Simulate ternary complexes (compound + antibiotic + target) to identify cooperative binding .

Comparative and Industrial Research

Q. How does the dimethylaminopropyl group enhance bioactivity compared to cycloheptyl or allyl substituents in analogous compounds?

  • Methodological Answer : The dimethylaminopropyl group:
  • Enhances Solubility : Tertiary amine improves water solubility at physiological pH .
  • Facilitates Membrane Penetration : Alkyl chain length balances lipophilicity for cell entry .
  • Modulates Target Affinity : NMR titration experiments show stronger hydrogen bonding with enzyme active sites vs. cycloheptyl analogs .

Q. What industrial-scale synthesis challenges arise for this compound, and how can batch processes be adapted for research-grade production?

  • Methodological Answer :
  • Scale-up Limitations : Exothermic reactions (e.g., sulfonamide formation) require controlled addition rates and cooling systems .
  • Green Chemistry Adaptations : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Continuous Flow Systems : Microreactors improve yield and reduce reaction times for nitro reductions .

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